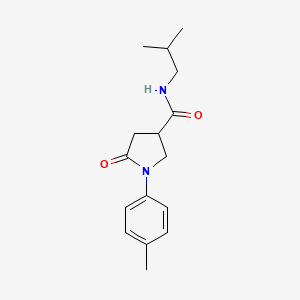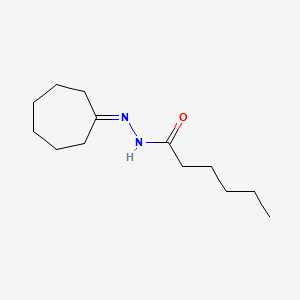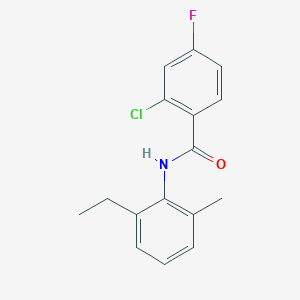
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as IBMPFD, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development.
作用機序
The mechanism of action of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of PDE4, which leads to an increase in cAMP levels in the brain. This increase in cAMP levels has been shown to improve memory and cognitive function in animal models of cognitive disorders. In cancer cells, this compound targets specific signaling pathways involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of disease. In addition to its effects on memory and cognitive function, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as arthritis. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of cancer cell growth and proliferation.
実験室実験の利点と制限
One of the advantages of using N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for PDE4 inhibition. This compound has been shown to be more selective for PDE4 than other compounds that target this enzyme, which may reduce the risk of unwanted side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to use in certain experimental conditions.
将来の方向性
There are many potential future directions for research on N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is in the development of more potent and selective PDE4 inhibitors based on the structure of this compound. Another potential direction is in the investigation of the effects of this compound on other signaling pathways involved in disease, such as the mTOR pathway in cancer cells. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its development as a therapeutic agent for various diseases.
合成法
The synthesis of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-methylbenzaldehyde and isobutyraldehyde, followed by the reaction with pyrrolidine and oxalyl chloride. This process yields the final product, this compound. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound can inhibit the activity of a specific type of enzyme, called phosphodiesterase 4 (PDE4), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. This inhibition of PDE4 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
In addition to its potential in neuroscience, this compound has also been studied for its applications in cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. This compound has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)9-17-16(20)13-8-15(19)18(10-13)14-6-4-12(3)5-7-14/h4-7,11,13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIVXPHXYOAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)

![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)


![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)